Cas no 81778-07-6 (3-Isoxazolidinone,4,4-dimethyl-)

3-Isoxazolidinone,4,4-dimethyl- structure
81778-07-6 structure
Product Name:3-Isoxazolidinone,4,4-dimethyl-
N.o CAS:81778-07-6
MF:C5H9NO2
MW:115.130461454391
MDL:MFCD21333197
CID:708194
PubChem ID:642151
Update Time:2024-10-27

3-Isoxazolidinone,4,4-dimethyl- Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Isoxazolidinone,4,4-dimethyl-
    • 4,4-Dimethyl-1,2-oxazolidin-3-one
    • 4,4-dimethyl isoxazolidin-3-one
    • 4,4-Dimethyl-isoxazolidin-3-one
    • 4,4-Dimethyl-3-isoxazolidinone (ACI)
    • 4,4-Dimethylisoxazolidin-3-one
    • 4-dimethyl-3-isoxazolidinone
    • AG-0019
    • DTXSID10348985
    • SY267935
    • AKOS015991243
    • NS00005019
    • SCHEMBL4343853
    • EC 692-895-5
    • J-514024
    • DB-194788
    • UUXRXRHXOZHHJV-UHFFFAOYSA-N
    • D73557
    • SB38868
    • CS-0067875
    • 4,4-dimethyl-3-isoxazolidinone
    • 81778-07-6
    • InChI=1/C5H9NO2/c1-5(2)3-8-6-4(5)7/h3H2,1-2H3,(H,6,7
    • MFCD21333197
    • 3-isoxazolidinone, 4,4-dimethyl-
    • MDL: MFCD21333197
    • Inchi: 1S/C5H9NO2/c1-5(2)3-8-6-4(5)7/h3H2,1-2H3,(H,6,7)
    • Chave InChI: UUXRXRHXOZHHJV-UHFFFAOYSA-N
    • SMILES: O=C1C(C)(C)CON1

Propriedades Computadas

  • Massa Exacta: 115.063328530g/mol
  • Massa monoisotópica: 115.063328530g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 8
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 120
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.2
  • Superfície polar topológica: 38.3Ų

3-Isoxazolidinone,4,4-dimethyl- Preçomais >>

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3-Isoxazolidinone,4,4-dimethyl- Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride
1.2 Reagents: Sodium hydroxide
Referência
Synthesis and biological activity of novel 4,4-dimethylisoxazolidin-3-one derivatives
Yang, Guiqiu; et al, Huaxue Tongbao, 2006, 69(12), 921-925

Método de produção 2

Condições de reacção
1.1 Reagents: Thionyl chloride
1.2 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride
1.3 Reagents: Sodium hydroxide
Referência
Synthesis and characterization of 4,4-dimethyl-3-isoxazolidinone derivatives
Zhang, Guang-Liang; et al, Youji Huaxue, 2005, 25(7), 800-804

Método de produção 3

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
3.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
Referência
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  3 h, pH 7 - 8, rt
2.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, pH 9, 50 °C
Referência
Synthesis of 4,4-dimethyl-3-isoxazolidinone
Yang, Gui-qiu; et al, Jingxi Huagong, 2004, 21(12), 938-940

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrazine Solvents: Dichloromethane ;  rt
1.2 Reagents: Isopropyl chloroformate ,  Triethylamine ;  rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
3.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
4.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
Referência
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

Método de produção 6

Condições de reacção
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ,  Cyclohexane ;  rt
2.1 Reagents: Hydrazine Solvents: Dichloromethane ;  rt
2.2 Reagents: Isopropyl chloroformate ,  Triethylamine ;  rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
4.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
5.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
Referência
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

Método de produção 7

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Acetone ,  Water ;  rt
1.2 Reagents: Potassium dichromate ;  rt
2.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ,  Cyclohexane ;  rt
3.1 Reagents: Hydrazine Solvents: Dichloromethane ;  rt
3.2 Reagents: Isopropyl chloroformate ,  Triethylamine ;  rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
5.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
6.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
Referência
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

Método de produção 8

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Sulfuric acid Solvents: Acetone ,  Water ;  rt
2.2 Reagents: Potassium dichromate ;  rt
3.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ,  Cyclohexane ;  rt
4.1 Reagents: Hydrazine Solvents: Dichloromethane ;  rt
4.2 Reagents: Isopropyl chloroformate ,  Triethylamine ;  rt
5.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
6.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
7.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
Referência
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  reflux
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
3.1 Reagents: Sulfuric acid Solvents: Acetone ,  Water ;  rt
3.2 Reagents: Potassium dichromate ;  rt
4.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ,  Cyclohexane ;  rt
5.1 Reagents: Hydrazine Solvents: Dichloromethane ;  rt
5.2 Reagents: Isopropyl chloroformate ,  Triethylamine ;  rt
6.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
7.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
8.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
Referência
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, pH 9, 50 °C
Referência
Synthesis of 4,4-dimethyl-3-isoxazolidinone
Yang, Gui-qiu; et al, Jingxi Huagong, 2004, 21(12), 938-940

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 45 °C; 4 h, 45 °C
1.2 Reagents: Sodium carbonate ;  4 h, 45 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referência
Improvement method for synthesis of 2-(2-chlorophenylmethyl)-4,4-dimethyl-3-isoxazolidinone
Li, Chengfan; et al, Yanbian Daxue Xuebao, 2004, 30(4), 270-273

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, pH 9 - 10, 50 °C
Referência
Study on synthetic process of 4,4-dimethyl-3-isoxazolidinone
Yang, Gui-qiu; et al, Shenyang Huagong Xueyuan Xuebao, 2004, 18(4), 306-308

Método de produção 13

Condições de reacção
1.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
Referência
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

Método de produção 14

Condições de reacção
Referência
Preparation of dialkylisoxazolidinones as intermediates for herbicides
, Federal Republic of Germany, , ,

Método de produção 15

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  rt
2.1 Catalysts: Chymotrypsin ;  300 min, 7.4 atm, 37 °C
Referência
3-Aminoxypropionate-based linker system for cyclization activation in prodrug design
Ge, Yiyu; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 941-944

Método de produção 16

Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ,  Pyridine ;  1 - 1.5 h, rt; rt → 90 °C; 6 h, 80 - 90 °C
2.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Methanol ,  Water ;  pH 8.8 - 9, < 10 °C; 4 h, < 5 °C; 4 - 5 h, < 5 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 45 °C; 4 h, 45 °C
3.2 Reagents: Sodium carbonate ;  4 h, 45 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referência
Improvement method for synthesis of 2-(2-chlorophenylmethyl)-4,4-dimethyl-3-isoxazolidinone
Li, Chengfan; et al, Yanbian Daxue Xuebao, 2004, 30(4), 270-273

3-Isoxazolidinone,4,4-dimethyl- Raw materials

3-Isoxazolidinone,4,4-dimethyl- Preparation Products

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